N-(2-Acetylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Acetylphenyl)propanamide is an organic compound belonging to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Acetylphenyl)propanamide can be synthesized through several methods. One common approach involves the acylation of 2-aminophenylpropanoic acid with acetic anhydride under acidic conditions. The reaction typically proceeds at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Acetylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the phenyl ring.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(2-Acetylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-Acetylphenyl)propanamide exerts its effects involves interactions with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl ring provides a hydrophobic surface that can interact with various biological molecules, influencing their function.
Comparison with Similar Compounds
- N-(2-Fluorophenyl)propanamide
- N-(2-Methylphenyl)propanamide
- N-(2-Chlorophenyl)propanamide
Comparison: N-(2-Acetylphenyl)propanamide is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
60751-77-1 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(2-acetylphenyl)propanamide |
InChI |
InChI=1S/C11H13NO2/c1-3-11(14)12-10-7-5-4-6-9(10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14) |
InChI Key |
UKPNRRPLXOLTSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.